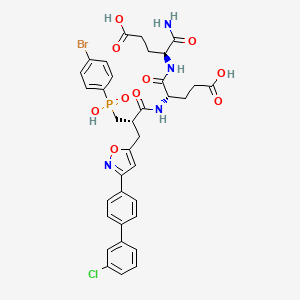

(2R)-RXP470.1

Descripción

BenchChem offers high-quality (2R)-RXP470.1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-RXP470.1 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C35H35BrClN4O10P |

|---|---|

Peso molecular |

818.0 g/mol |

Nombre IUPAC |

(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(34(47)40-29(13-15-32(44)45)35(48)39-28(33(38)46)12-14-31(42)43)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,46)(H,39,48)(H,40,47)(H,42,43)(H,44,45)(H,49,50)/t23-,28+,29+/m1/s1 |

Clave InChI |

PTUCPHGSAFOJAU-MGONOCMRSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)C[C@H](CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)CC(CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

(2R)-RXP470.1: A Deep Dive into its Mechanism of Action as a Selective MMP-12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-RXP470.1 is a potent and highly selective, active-site directed, reversible inhibitor of matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in the pathogenesis of chronic inflammatory diseases such as atherosclerosis and abdominal aortic aneurysms (AAAs). By specifically targeting MMP-12, (2R)-RXP470.1 modulates critical pathological processes, including extracellular matrix degradation, inflammatory cell migration, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of (2R)-RXP470.1, detailing its inhibitory potency and selectivity, the downstream cellular and physiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Potent and Selective Inhibition of MMP-12

(2R)-RXP470.1 exerts its therapeutic effects through the direct and reversible inhibition of the catalytic activity of MMP-12. This phosphinic peptide compound is designed to fit into the active site of the enzyme, preventing it from cleaving its natural substrates.

Quantitative Inhibitory Potency and Selectivity

The inhibitory activity of (2R)-RXP470.1 has been quantified through enzymatic assays, demonstrating its high affinity for MMP-12. The selectivity of an inhibitor is crucial for minimizing off-target effects and enhancing its therapeutic index. (2R)-RXP470.1 exhibits remarkable selectivity for MMP-12 over other MMP family members.

| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. MMP-12 | Reference |

| Human MMP-12 | 0.2 nM | - | [1][2] |

| Human MMP-12 | 0.26 nM | - | [3][4] |

| Other MMPs | - | 2 to 4 orders of magnitude less potent | [1][2] |

Table 1: Inhibitory Potency and Selectivity of (2R)-RXP470.1. This table summarizes the reported inhibition constants (Ki) of (2R)-RXP470.1 for human MMP-12 and its general selectivity profile against other matrix metalloproteinases.

Downstream Cellular and Physiological Effects

The inhibition of MMP-12 by (2R)-RXP470.1 leads to a cascade of beneficial cellular and physiological effects, particularly in the context of cardiovascular diseases.

Modulation of Macrophage Function

Macrophages are key players in the inflammatory processes driving atherosclerosis. MMP-12, predominantly expressed by macrophages, influences their behavior in several ways. (2R)-RXP470.1 has been shown to:

-

Reduce Macrophage Invasion: By inhibiting MMP-12-mediated degradation of the extracellular matrix, (2R)-RXP470.1 attenuates the invasion of monocytes and macrophages into atherosclerotic plaques.[2]

-

Decrease Macrophage Apoptosis: (2R)-RXP470.1 has been observed to reduce oxidized low-density lipoprotein (ox-LDL)-induced apoptosis in macrophages.[2] This effect is potentially mediated through the inhibition of MMP-12-dependent extracellular signal-regulated kinase (ERK) phosphorylation.[2]

Stabilization of Atherosclerotic Plaques

In preclinical models of atherosclerosis, treatment with (2R)-RXP470.1 leads to the development of a more stable plaque phenotype, which is less prone to rupture and subsequent thrombosis.[1][5] Key features of this stabilized phenotype include:

-

Increased fibrous cap thickness[1]

-

Reduced necrotic core size[1]

-

Increased smooth muscle cell to macrophage ratio[1]

-

Decreased incidence of calcification[1]

Attenuation of Abdominal Aortic Aneurysm (AAA) Progression

In animal models of AAA, pharmacological inhibition of MMP-12 with (2R)-RXP470.1 has demonstrated protective effects.[4][6] These include:

-

Reduced aortic dilation and rupture[4]

-

Diminished medial thinning and elastin (B1584352) fragmentation[4]

-

Increased collagen deposition, indicative of a reparative response[4]

Signaling Pathways and Molecular Interactions

The mechanism of action of (2R)-RXP470.1 is intrinsically linked to the broader signaling pathways in which MMP-12 is involved.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. creative-bioarray.com [creative-bioarray.com]

The Therapeutic Potential of (2R)-RXP470.1: A Technical Guide

(2R)-RXP470.1 emerges from recent pharmacological investigations as a highly potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), an enzyme implicated in the pathogenesis of various inflammatory diseases. This technical guide synthesizes the current understanding of (2R)-RXP470.1, detailing its mechanism of action, quantitative efficacy, and the experimental frameworks used to elucidate its therapeutic promise, particularly in the context of atherosclerosis.

Core Mechanism of Action

(2R)-RXP470.1 is a phosphinic peptide that acts as a reversible, active-site-directed inhibitor of MMP-12.[1] Its therapeutic effects are primarily attributed to the selective inhibition of this enzyme, which plays a crucial role in extracellular matrix degradation, cell migration, and inflammatory signaling. By blocking MMP-12 activity, (2R)-RXP470.1 modulates key pathological processes in atherosclerosis, including monocyte/macrophage invasion into plaques and macrophage apoptosis.[1][2]

Quantitative Data Summary

The inhibitory potency and in vivo efficacy of (2R)-RXP470.1 have been quantified in several key studies. The data below is summarized for clarity and comparative analysis.

| Parameter | Value | Species/System | Reference |

| In Vitro Inhibitory Activity | |||

| Ki (MMP-12) | 0.2 nM | Human | [1] |

| Ki (MMP-12) | 0.26 nM | Human | [3] |

| Selectivity vs. other MMPs | 2 to 4 orders of magnitude less potent | Human | [1] |

| In Vivo Efficacy in Atherosclerosis (ApoE-/- Mice) | |||

| Plaque Area Reduction | ~50% | Mouse | [2] |

| Smooth Muscle Cell:Macrophage Ratio | Increased by 33% | Mouse | [2] |

| Minimum Fibrous Cap Thickness | Increased | Mouse | [2] |

| Necrotic Core Size | Reduced by 46% | Mouse | [2] |

Signaling Pathway

The inhibitory action of (2R)-RXP470.1 on MMP-12 initiates a signaling cascade that culminates in the stabilization of atherosclerotic plaques. A key pathway involves the modulation of macrophage apoptosis, which is, at least in part, mediated through the Extracellular signal-Regulated Kinase (ERK) pathway. The precise upstream and downstream effectors of MMP-12 in this context are a subject of ongoing research.

References

- 1. Frontiers | Multiscale Invasion Assay for Probing Macrophage Response to Gram-Negative Bacteria [frontiersin.org]

- 2. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of High-Risk Atherosclerotic Plaques with Ultrasound Molecular Imaging of Glycoprotein IIb/IIIa Receptor on Activated Platelets [thno.org]

(2R)-RXP470.1: A Selective Inhibitor of Matrix Metalloproteinase-12 for Atherosclerosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-RXP470.1, a potent and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12). The document details its biochemical properties, mechanism of action, and its application in preclinical models of atherosclerosis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular disease, inflammation, and drug discovery.

Introduction to (2R)-RXP470.1 and MMP-12

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly expressed by activated macrophages. It plays a critical role in the degradation of extracellular matrix (ECM) components, particularly elastin (B1584352).[1] In the context of atherosclerosis, MMP-12 is implicated in the progression and instability of atherosclerotic plaques.[2] Its enzymatic activity contributes to the breakdown of the fibrous cap, a key event leading to plaque rupture and subsequent thrombotic events such as myocardial infarction and stroke.[2]

(2R)-RXP470.1 is a phosphinic peptide-based inhibitor designed for high potency and selectivity against MMP-12.[2] Its ability to selectively target MMP-12 minimizes off-target effects on other MMPs, which has been a significant challenge with broad-spectrum MMP inhibitors.[1][3] This selectivity makes (2R)-RXP470.1 a valuable tool for elucidating the specific roles of MMP-12 in pathological processes and a promising therapeutic candidate.

Quantitative Data

The following tables summarize the key quantitative data for (2R)-RXP470.1, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of (2R)-RXP470.1

| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. Other MMPs |

| Human MMP-12 | 0.2 nM[3][4] | 2-4 orders of magnitude |

| Other MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13) | Significantly higher Ki values (less potent) | High[2] |

Table 2: In Vivo Efficacy of (2R)-RXP470.1 in a Mouse Model of Atherosclerosis

| Animal Model | Treatment Dose & Route | Duration of Treatment | Key Findings |

| Apolipoprotein E-knockout (ApoE-/-) mice on a Western diet | 10 mg/kg/day, Intraperitoneal (IP) injection[3] | 8 weeks[3] | - ~50% reduction in atherosclerotic plaque cross-sectional area.[2]- Increased smooth muscle cell to macrophage ratio.[2]- Reduced macrophage apoptosis.[2]- Increased fibrous cap thickness.[2]- Smaller necrotic core.[2] |

Mechanism of Action

(2R)-RXP470.1 exerts its therapeutic effects in atherosclerosis primarily through the selective inhibition of MMP-12. The proposed mechanism of action involves several key downstream effects:

-

Reduced Extracellular Matrix Degradation: By inhibiting MMP-12, (2R)-RXP470.1 prevents the breakdown of elastin and other critical ECM components within the atherosclerotic plaque. This helps to maintain the structural integrity and stability of the fibrous cap.[3]

-

Decreased Monocyte/Macrophage Invasion: MMP-12 facilitates the migration of monocytes and macrophages into the arterial wall. Inhibition of MMP-12 by (2R)-RXP470.1 attenuates this inflammatory cell infiltration, thereby reducing the overall inflammatory burden within the plaque.[2][3]

-

Inhibition of Macrophage Apoptosis: (2R)-RXP470.1 has been shown to reduce oxidized low-density lipoprotein (ox-LDL)-induced macrophage apoptosis.[3] This is achieved by inhibiting MMP-12-mediated phosphorylation of the extracellular signal-regulated kinase (ERK).[3]

The following diagram illustrates the proposed signaling pathway of MMP-12 in atherosclerosis and the inhibitory effect of (2R)-RXP470.1.

Experimental Protocols

This section provides detailed methodologies for key experiments involving (2R)-RXP470.1.

Biochemical Assay: Fluorometric MMP-12 Inhibition Assay

This protocol is adapted from commercially available MMP-12 inhibitor screening kits and is suitable for determining the inhibitory potency of compounds like (2R)-RXP470.1.

Materials:

-

Recombinant human MMP-12 (activated)

-

Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

(2R)-RXP470.1

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader with excitation/emission wavelengths of 328/420 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of (2R)-RXP470.1 in DMSO (e.g., 10 mM).

-

Create a serial dilution of the (2R)-RXP470.1 stock solution in Assay Buffer to achieve a range of desired final concentrations.

-

Dilute the activated MMP-12 enzyme in Assay Buffer to the working concentration recommended by the supplier.

-

Dilute the fluorogenic MMP-12 substrate in Assay Buffer to its working concentration.

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the diluted (2R)-RXP470.1 or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor wells) to the appropriate wells.

-

Add 20 µL of the diluted MMP-12 enzyme solution to all wells except the substrate control wells.

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at Ex/Em = 328/420 nm in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of (2R)-RXP470.1 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

-

The following diagram outlines the experimental workflow for the MMP-12 inhibition assay.

In Vivo Efficacy Study in an Atherosclerosis Mouse Model

This protocol describes a typical in vivo study to evaluate the efficacy of (2R)-RXP470.1 in reducing atherosclerosis in ApoE-/- mice.

Materials:

-

Apolipoprotein E-knockout (ApoE-/-) mice (e.g., 8-12 weeks old)

-

Western-type high-fat diet (containing 21% fat and 0.15% cholesterol)

-

(2R)-RXP470.1

-

Vehicle for injection (e.g., sterile saline or 10% DMSO in sterile saline)

-

Anesthetic agents

-

Surgical tools for perfusion and tissue collection

-

Histological stains (e.g., Oil Red O, Masson's trichrome)

-

Antibodies for immunohistochemistry (e.g., anti-Mac-2 for macrophages, anti-α-SMA for smooth muscle cells)

Procedure:

-

Animal Acclimatization and Diet Induction:

-

Acclimatize ApoE-/- mice to the animal facility for at least one week before the start of the experiment.

-

Induce atherosclerosis by feeding the mice a Western-type high-fat diet for a specified period (e.g., 4 weeks) before starting the treatment.

-

-

Preparation of (2R)-RXP470.1 for In Vivo Administration:

-

Based on literature, (2R)-RXP470.1 can be dissolved in sterile saline for intraperitoneal injection.[3]

-

Alternatively, for compounds with low aqueous solubility, a vehicle such as 10% DMSO in sterile saline can be used.[3] It is recommended to first dissolve the required amount of (2R)-RXP470.1 in a small volume of DMSO and then bring it to the final volume with sterile saline.

-

The final solution should be vortexed thoroughly to ensure homogeneity. Prepare fresh on each day of administration.

-

-

Drug Administration:

-

Divide the mice into two groups: a vehicle control group and a (2R)-RXP470.1 treatment group.

-

Administer (2R)-RXP470.1 at a dose of 10 mg/kg body weight via intraperitoneal (IP) injection daily for the duration of the study (e.g., 8 weeks).[3]

-

Administer an equivalent volume of the vehicle to the control group.

-

Continue the Western diet for both groups throughout the treatment period.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, anesthetize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the aorta and heart.

-

Embed the aortic root and other sections of the aorta in an optimal cutting temperature (OCT) compound for cryosectioning.

-

Perform histological staining (e.g., Oil Red O for lipid deposition, Masson's trichrome for collagen) and immunohistochemistry on serial sections to quantify plaque area, composition (macrophage and smooth muscle cell content), and fibrous cap thickness.

-

The logical relationship for the in vivo experimental design is depicted in the following diagram.

Conclusion

(2R)-RXP470.1 is a powerful and selective tool for investigating the role of MMP-12 in atherosclerosis and other inflammatory diseases. Its high potency and selectivity, combined with demonstrated in vivo efficacy, make it a valuable compound for preclinical research. The detailed protocols and data presented in this guide are intended to facilitate the effective use of (2R)-RXP470.1 in advancing our understanding of MMP-12 biology and its therapeutic potential.

References

- 1. Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice [mdpi.com]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]

- 4. Phosphinic peptide inhibitors as tools in the study of the function of zinc metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (2R)-RXP470.1 in Mitigating Atherosclerosis Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. Emerging research has identified Matrix Metalloproteinase-12 (MMP-12) as a key enzyme in the progression of atherosclerosis. This technical guide provides an in-depth analysis of (2R)-RXP470.1, a potent and selective inhibitor of MMP-12, and its role in attenuating the advancement of atherosclerosis. This document will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols, and visualize the underlying signaling pathways. The findings presented herein underscore the therapeutic potential of selective MMP-12 inhibition as a promising strategy for the treatment of atherosclerotic cardiovascular disease.

Introduction to MMP-12 in Atherosclerosis

Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by activated macrophages within atherosclerotic plaques.[1] Its primary substrate is elastin (B1584352), a critical component of the arterial wall that provides elasticity and structural integrity.[2] The degradation of the extracellular matrix (ECM) by MMP-12 is a critical step in the progression of atherosclerosis.[3] By breaking down the ECM, MMP-12 facilitates the migration and infiltration of monocytes and macrophages into the arterial intima, a hallmark of early atherogenesis.[4] Furthermore, MMP-12 activity is associated with increased plaque instability, contributing to a higher risk of plaque rupture and subsequent thrombotic events.

(2R)-RXP470.1: A Selective MMP-12 Inhibitor

(2R)-RXP470.1 is a phosphinic peptide that acts as a potent and highly selective inhibitor of murine MMP-12.[5][6] Its high selectivity for MMP-12 over other MMPs minimizes the potential for off-target effects, making it a valuable tool for studying the specific role of MMP-12 in disease processes and a promising candidate for therapeutic development.[7]

Quantitative Effects of (2R)-RXP470.1 on Atherosclerosis

Preclinical studies utilizing the apolipoprotein E-knockout (ApoE-/-) mouse model of atherosclerosis have demonstrated the significant efficacy of (2R)-RXP470.1 in halting disease progression. The following tables summarize the key quantitative findings from a seminal study by Johnson et al. (2011).[5]

Table 1: Effect of (2R)-RXP470.1 on Atherosclerotic Plaque Area in ApoE-/- Mice [5]

| Vascular Site | Treatment Group | Mean Plaque Area (μm²) ± SEM | % Reduction | p-value |

| Brachiocephalic Artery | Control | 265,000 ± 35,000 | - | - |

| RXP470.1 | 147,000 ± 32,000 | 44% | <0.05 | |

| Aortic Sinus | Control | 450,000 ± 40,000 | - | - |

| RXP470.1 | 285,000 ± 30,000 | 37% | <0.05 | |

| Proximal Aorta | Control | 180,000 ± 30,000 | - | - |

| RXP470.1 | 70,000 ± 15,000 | 61% | <0.05 | |

| Thoracic Aorta | Control | 8,000 ± 3,000 | - | - |

| RXP470.1 | 1,000 ± 500 | 88% | <0.05 |

Table 2: Impact of (2R)-RXP470.1 on Plaque Composition and Stability in the Brachiocephalic Artery of ApoE-/- Mice [5]

| Parameter | Control Group (Mean ± SEM) | RXP470.1 Group (Mean ± SEM) | % Change | p-value |

| Smooth Muscle Cells (%) | 31 ± 3 | 41 ± 3 | +32% | <0.05 |

| Macrophages (%) | 42 ± 1 | 36 ± 2 | -14% | <0.01 |

| Smooth Muscle Cell:Macrophage Ratio | 0.74 ± 0.08 | 1.14 ± 0.11 | +54% | <0.05 |

| Minimum Fibrous Cap Thickness (μm) | 8.7 ± 1.0 | 16.4 ± 2.2 | +88% | <0.001 |

| Necrotic Core Size (% of plaque area) | 24 ± 2 | 13 ± 3 | -46% | <0.05 |

| Plaque Calcification (% of plaque area) | 5.9 ± 2.2 | 0.8 ± 0.6 | -86% | <0.01 |

| Macrophage Apoptosis (%) | 50 ± 3 | 20 ± 4 | -60% | <0.01 |

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiments cited in this guide, based on the study by Johnson et al. (2011).[5]

Animal Model and Diet

-

Animal Model: Male and female apolipoprotein E-knockout (ApoE-/-) mice on a C57BL/6J background are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[8]

-

Diet: At 8 weeks of age, mice are placed on a high-fat "Western" diet containing 21% fat and 0.15% cholesterol for the duration of the study to accelerate atherosclerosis development.[9]

(2R)-RXP470.1 Formulation and Administration

-

Formulation: (2R)-RXP470.1 is dissolved in sterile saline (0.9% NaCl).[4]

-

Administration: Starting at 12 weeks of age (after 4 weeks on the Western diet), mice receive daily intraperitoneal (IP) injections of (2R)-RXP470.1 at a dose of 10 mg/kg body weight for 4 weeks.[4] Control animals receive daily IP injections of the saline vehicle.

Histological and Immunohistochemical Analysis of Aortic Plaques

-

Tissue Collection and Preparation: At the end of the treatment period, mice are euthanized. The vasculature is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The heart and aorta are excised and fixed overnight in 4% paraformaldehyde. The tissue is then embedded in Optimal Cutting Temperature (OCT) compound for frozen sectioning or processed for paraffin (B1166041) embedding.[6]

-

Plaque Area Quantification: Serial cryosections (5-10 µm) of the aortic root and brachiocephalic artery are stained with Oil Red O to visualize neutral lipids within the plaques. The total plaque area is quantified using image analysis software.[10]

-

Plaque Composition Analysis:

-

Macrophages: Immunohistochemical staining is performed using a primary antibody against the macrophage marker CD68 (e.g., rat anti-mouse CD68).[5]

-

Smooth Muscle Cells (SMCs): SMCs are identified by staining with a primary antibody against α-smooth muscle actin (α-SMA).[5]

-

Collagen: Masson's trichrome staining is used to visualize and quantify collagen content within the fibrous cap.[11]

-

-

Apoptosis Detection: Apoptotic cells within the plaque are detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. Co-staining with cell-specific markers (e.g., CD68) can identify the phenotype of apoptotic cells.[11]

Signaling Pathways and Mechanism of Action

The beneficial effects of (2R)-RXP470.1 in atherosclerosis are primarily attributed to its inhibition of MMP-12's enzymatic activity, which impacts key cellular processes involved in plaque progression.

Inhibition of Macrophage Migration

MMP-12 facilitates the migration of monocytes and macrophages into the arterial intima by degrading components of the extracellular matrix, such as elastin and fibronectin.[12] This process is crucial for the initiation and growth of atherosclerotic plaques.

Caption: Inhibition of MMP-12 by (2R)-RXP470.1 prevents ECM degradation, thereby reducing macrophage migration.

By inhibiting MMP-12, (2R)-RXP470.1 preserves the integrity of the ECM, creating a less permissive environment for macrophage infiltration into the vessel wall. This is a critical early intervention in the atherosclerotic process.

Reduction of Macrophage Apoptosis

Within the plaque, macrophage apoptosis contributes to the formation of the necrotic core, a key feature of unstable plaques. While the precise mechanism by which MMP-12 influences macrophage apoptosis is still under investigation, it is hypothesized to involve the disruption of cell-matrix interactions that provide pro-survival signals.

Caption: (2R)-RXP470.1 may reduce macrophage apoptosis by preserving ECM-mediated survival signals.

By preventing the degradation of the ECM, (2R)-RXP470.1 helps to maintain the crucial cell-matrix interactions that promote macrophage survival, thereby reducing apoptosis and the expansion of the necrotic core.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of (2R)-RXP470.1 in a preclinical model of atherosclerosis.

Caption: A streamlined workflow for preclinical assessment of anti-atherosclerotic compounds.

Conclusion and Future Directions

The selective inhibition of MMP-12 by (2R)-RXP470.1 represents a highly promising therapeutic strategy for the management of atherosclerosis. Preclinical evidence strongly supports its ability to reduce plaque burden, improve plaque stability, and mitigate key cellular processes that drive the disease. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and development in this area. Future studies should focus on the long-term efficacy and safety of selective MMP-12 inhibitors, as well as their potential for clinical translation in the treatment of human atherosclerotic cardiovascular disease. The continued exploration of the downstream signaling pathways affected by MMP-12 will further refine our understanding of its role in atherosclerosis and may reveal additional therapeutic targets.

References

- 1. Mmp12 Is Translationally Regulated in Macrophages during the Course of Inflammation [mdpi.com]

- 2. MMP-12 polarizes neutrophil signalome towards an apoptotic signature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]

- 4. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]

- 5. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunostaining of Macrophages, Endothelial Cells, and Smooth Muscle Cells in the Atherosclerotic Mouse Aorta | Veterian Key [veteriankey.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. Matrix metalloproteinase 12 overexpression in myeloid lineage cells plays a key role in modulating myelopoiesis, immune suppression, and lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. researchgate.net [researchgate.net]

- 12. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (2R)-RXP470.1 in the Regulation of Macrophage Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-12 (MMP-12), predominantly expressed by macrophages, plays a significant, albeit complex, role in the pathophysiology of chronic inflammatory diseases such as atherosclerosis. The accumulation and subsequent apoptosis of macrophages within atherosclerotic plaques are critical events leading to the formation of a necrotic core and increased plaque vulnerability. Emerging evidence indicates that selective inhibition of MMP-12 by compounds such as (2R)-RXP470.1 can modulate macrophage survival, thereby influencing plaque stability. This technical guide provides an in-depth analysis of the current understanding of how (2R)-RXP470.1, a potent and selective MMP-12 inhibitor, regulates macrophage apoptosis, with a focus on the context of atherosclerosis. We will explore the putative signaling pathways, present available quantitative data, and detail relevant experimental protocols to provide a comprehensive resource for researchers in the field.

Introduction: MMP-12 and Macrophage Apoptosis in Atherosclerosis

Atherosclerosis is characterized by the chronic inflammation of arterial walls, involving the recruitment and accumulation of lipid-laden macrophages, known as foam cells. The fate of these macrophages is a critical determinant of plaque progression. While the initial inflammatory response is a protective mechanism, sustained macrophage presence and their subsequent death by apoptosis can lead to the formation of a necrotic core, a hallmark of unstable plaques prone to rupture[1].

MMP-12, or macrophage elastase, is a key enzyme secreted by these macrophages that degrades various extracellular matrix (ECM) components, including elastin, type IV collagen, and laminin[2][3]. This enzymatic activity facilitates macrophage migration and infiltration into the arterial intima[2][3][4]. In advanced atherosclerotic lesions, high levels of MMP-12 expression by a subpopulation of foam cell macrophages are associated with features of plaque instability and predict adverse cardiovascular events[5]. A significant correlation has been observed between the presence of MMP-12-positive macrophages and cleaved caspase-3, a key executioner of apoptosis, within these plaques[5]. Furthermore, studies have shown that all apoptotic macrophages in these vulnerable regions are MMP-12 positive, suggesting a direct or indirect role for this enzyme in promoting macrophage death[5].

(2R)-RXP470.1: A Selective MMP-12 Inhibitor

(2R)-RXP470.1 is a phosphinic peptide that acts as a potent and selective inhibitor of MMP-12[6]. Its selectivity for MMP-12 over other MMPs makes it a valuable tool for elucidating the specific functions of this proteinase in disease models and as a potential therapeutic agent.

The Effect of (2R)-RXP470.1 on Macrophage Apoptosis: Quantitative Data

Studies utilizing (2R)-RXP470.1 in animal models of atherosclerosis have demonstrated its efficacy in promoting a more stable plaque phenotype. A key finding is the significant reduction in macrophage apoptosis upon MMP-12 inhibition.

| Treatment Group | Animal Model | Duration of Treatment | Key Finding on Macrophage Apoptosis | Reference |

| (2R)-RXP470.1 | Apolipoprotein E-knockout mice on a Western diet | Not specified | Significantly less macrophage apoptosis in atherosclerotic plaques. | [6] |

| (2R)-RXP470.1 | In vitro study with macrophages | Not specified | Reduced FasL-induced apoptosis by 60% (from 50±3% to 20±4%; P<0.01). | [6] |

| MMP-12 knockout | Apolipoprotein E-knockout mice | Not specified | Reduced frequency of macrophage apoptosis in brachiocephalic atherosclerotic plaques by 39% (P<0.05). | [6] |

Putative Signaling Pathways in MMP-12-Mediated Macrophage Apoptosis

While the precise signaling cascade linking MMP-12 to macrophage apoptosis in the atherosclerotic microenvironment is not fully elucidated, evidence from studies on other cell types and the known functions of MMP-12 allow for the formulation of putative pathways. The observation that inhibiting MMP-12 reduces macrophage apoptosis suggests that MMP-12's activity within the plaque creates a pro-apoptotic environment for these cells.

Proposed Pro-Apoptotic Mechanisms of MMP-12

Two potential, non-mutually exclusive pathways are proposed based on current literature. It is important to note that these pathways have been primarily described in neutrophils and cancer cells, and their direct role in macrophage apoptosis in atherosclerosis requires further investigation.

a) The FOXO1-Bax/Bid Pathway: In neutrophils, MMP-12 has been shown to induce an apoptotic signalome characterized by the upregulation of the transcription factor FOXO1[7]. FOXO1 can, in turn, promote the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bid, leading to the activation of the intrinsic apoptotic pathway.

b) The TRAIL-Mediated Pathway: The C-terminal domain of MMP-12 has been demonstrated to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR4 in tumor cells, leading to apoptosis[8]. If a similar mechanism is active in macrophages, MMP-12 could promote an autocrine or paracrine loop of TRAIL-induced cell death.

The Role of (2R)-RXP470.1 in Inhibiting Macrophage Apoptosis

By inhibiting the enzymatic activity of MMP-12, (2R)-RXP470.1 would block the downstream consequences of its proteolytic actions. In the context of the atherosclerotic plaque, this could involve several mechanisms that ultimately promote macrophage survival:

-

Preservation of ECM Integrity: MMP-12-mediated degradation of the ECM can disrupt cell-matrix interactions that provide survival signals to macrophages. By inhibiting this degradation, (2R)-RXP470.1 may maintain a more pro-survival microenvironment.

-

Modulation of Bioactive Molecules: MMP-12 can cleave and modify the activity of various chemokines and cytokines[9]. Some of these cleavage events might generate pro-apoptotic fragments or inactivate pro-survival factors. (2R)-RXP470.1 would prevent these modifications.

-

Inhibition of Pro-Apoptotic Signaling: If the direct signaling pathways described above are active in macrophages, (2R)-RXP470.1 would prevent their initiation by MMP-12.

The following diagram illustrates the putative mechanism of action of (2R)-RXP470.1 in preventing macrophage apoptosis.

Experimental Protocols for Assessing Macrophage Apoptosis

The following are generalized protocols for key assays used to quantify macrophage apoptosis. Specific details may need to be optimized based on the experimental system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is widely used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

General Protocol for Cultured Macrophages on Coverslips:

-

Cell Culture and Treatment: Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 derived macrophages) on coverslips and treat with (2R)-RXP470.1 or vehicle control, followed by induction of apoptosis if required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Equilibration: Wash with PBS and incubate with TdT reaction buffer for 10 minutes.

-

TdT Reaction: Incubate cells with the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes[10].

-

Detection: If using a biotin-dUTP, follow with incubation with streptavidin-HRP and a chromogenic substrate like DAB, resulting in dark brown staining of apoptotic nuclei[11]. If using a fluorescently labeled dUTP, proceed to mounting and imaging.

-

Counterstaining and Imaging: Counterstain with a nuclear stain (e.g., DAPI) and mount the coverslips. Image using a fluorescence microscope.

Caspase-3 Activity Assay

This assay measures the activity of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.

Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is added to cell lysates. Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which can be quantified.

General Protocol for Cell Lysates:

-

Cell Culture and Treatment: Culture macrophages in multi-well plates and treat with (2R)-RXP470.1 or vehicle control.

-

Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with the assay kit.

-

Assay Reaction: Add the cell lysate to a microplate containing the caspase-3 substrate and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence (e.g., excitation/emission ~380/460 nm for AMC-based substrates) or absorbance using a plate reader.

-

Data Analysis: Quantify caspase-3 activity by comparing the signal from treated samples to that of controls, often normalized to the total protein concentration of the lysate.

Conclusion and Future Directions

The selective MMP-12 inhibitor (2R)-RXP470.1 has demonstrated a significant effect in reducing macrophage apoptosis within the context of atherosclerosis, a finding that has important implications for the development of therapies aimed at stabilizing vulnerable plaques. While the precise molecular mechanisms underlying this effect in macrophages are still under investigation, plausible pathways involving the modulation of ECM integrity, the activity of bioactive molecules, and potentially direct pro-apoptotic signaling cascades have been proposed.

Future research should focus on validating the putative signaling pathways (e.g., FOXO1 and TRAIL-mediated pathways) in macrophages specifically within an atherosclerotic-like microenvironment. The use of advanced techniques such as single-cell RNA sequencing and proteomics on macrophages treated with (2R)-RXP470.1 could provide a more comprehensive and unbiased view of the molecular changes that lead to enhanced cell survival. A deeper understanding of these mechanisms will be crucial for the continued development and clinical translation of MMP-12 inhibitors as a novel therapeutic strategy for cardiovascular disease.

References

- 1. Macrophage Apoptosis in Advanced Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase 12 Accelerates the Initiation of Atherosclerosis and Stimulates the Progression of Fatty Streaks to Fibrous Plaques in Transgenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP-12 polarizes neutrophil signalome towards an apoptotic signature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage Elastase Induces TRAIL-mediated Tumor Cell Death through Its Carboxy-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage-specific metalloelastase (MMP-12) truncates and inactivates ELR+ CXC chemokines and generates CCL2, -7, -8, and -13 antagonists: potential role of the macrophage in terminating polymorphonuclear leukocyte influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. genscript.com [genscript.com]

Probing the Potent and Selective Inhibition of Human MMP-12 by (2R)-RXP470.1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective inhibitor (2R)-RXP470.1 to human matrix metalloproteinase-12 (MMP-12). It is designed to be a comprehensive resource, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.

Executive Summary

(2R)-RXP470.1 is a potent and highly selective, active-site-directed reversible inhibitor of human MMP-12. With a phosphinic acid moiety that chelates the catalytic zinc ion, this compound demonstrates nanomolar to sub-nanomolar binding affinity. Its selectivity profile reveals a significantly lower potency against other matrix metalloproteinases, making it a valuable tool for studying the specific roles of MMP-12 in various physiological and pathological processes. This guide delves into the specifics of its binding characteristics, the methods used for its evaluation, and the broader context of its mechanism of action.

Quantitative Analysis of Binding Affinity

The binding affinity of (2R)-RXP470.1 and its derivatives for human MMP-12 has been determined in multiple studies. The data consistently highlights its high potency.

| Compound | Parameter | Value (nM) | Experimental Conditions | Reference |

| (2R)-RXP470.1 | Ki | 0.26 ± 0.05 | Fluorometric assay with a quenched fluorogenic peptide substrate. | [1] |

| (2R)-RXP470.1 | Ki | 0.2 | Fluorescence resonance energy transfer (FRET) assay with Dabcyl-GPLGVRGQ-EDANS substrate. | [2][3] |

| RXP470.1-PEG2-Cy5.5 | Ki | 0.90 ± 0.07 | In vitro characterization. | [1] |

| RXP470.1-PEG2-Cy5 | Ki | 6.7 ± 0.1 | In vitro characterization. | [1] |

| RXP470.1 (in presence of 5 µM hSA) | Ki | 2.2 ± 0.15 | In vitro characterization with human serum albumin. | [1] |

Experimental Protocols

The determination of the inhibition constant (Ki) for (2R)-RXP470.1 against human MMP-12 is typically performed using a fluorometric assay. The following is a detailed methodology based on established protocols.

Principle of the Fluorometric Inhibition Assay

The assay measures the enzymatic activity of MMP-12 on a synthetic fluorogenic substrate. This substrate is a peptide containing a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active MMP-12, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor like (2R)-RXP470.1 will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

Materials and Reagents

-

Recombinant human MMP-12 (catalytic domain)

-

(2R)-RXP470.1

-

Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Enzyme Activation: If using a pro-MMP-12 form, activate it according to the manufacturer's instructions. The catalytic domain of MMP-12 is often used directly.

-

Inhibitor Preparation: Prepare a stock solution of (2R)-RXP470.1 in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer to obtain a range of inhibitor concentrations.

-

Reaction Setup:

-

In a 96-well black microplate, add a fixed amount of recombinant human MMP-12 to each well.

-

Add varying concentrations of the (2R)-RXP470.1 dilution series to the wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

-

Initiation of Reaction: Add the fluorogenic MMP-12 substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read). The rate of reaction is determined from the initial linear portion of the fluorescence curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of (2R)-RXP470.1 compared to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Visualizing the Mechanism and Workflow

Experimental Workflow for Ki Determination

References

The Discovery and Development of Phosphinic Peptide Inhibitors of Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. Their physiological roles in tissue remodeling, wound healing, and development are well-established. However, dysregulation of MMP activity is implicated in a host of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. This has rendered them significant targets for therapeutic intervention. Among the various classes of MMP inhibitors, phosphinic peptides have emerged as a promising group due to their unique mechanism of action and potential for high potency and selectivity.

This technical guide provides an in-depth overview of the discovery and development of phosphinic peptide MMP inhibitors. It covers their mechanism of action, structure-activity relationships, synthesis, and methods for evaluating their inhibitory potential.

Mechanism of Action: Transition-State Analogue Inhibition

Phosphinic peptides are designed as transition-state analogues that mimic the tetrahedral intermediate formed during the hydrolysis of a peptide bond by MMPs. The phosphinic acid moiety [-P(O)(OH)CH₂-] replaces the scissile amide bond of a natural substrate. This stable, tetrahedral phosphinate group chelates the catalytic zinc ion in the active site of the MMP, leading to potent inhibition. By mimicking the transition state, these inhibitors can achieve high binding affinity.

Quantitative Analysis of Phosphinic Peptide MMP Inhibitors

The potency and selectivity of phosphinic peptide inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of key phosphinic peptide inhibitors against a panel of MMPs.

| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-11 (Stromelysin-3) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) | Reference(s) |

| RXP03 | Not Inhibited | Kᵢ = 20 nM | Not Inhibited | Kᵢ = 2.5 nM | Kᵢ = 10 nM | Kᵢ = 5 nM | Potently Inhibited | Kᵢ = 105 nM | [1][2] |

| Compound 22 | - | Kᵢ > 25 µM | Kᵢ > 25 µM | Kᵢ > 25 µM | Kᵢ > 25 µM | Kᵢ = 0.23 µM | Kᵢ > 25 µM | Kᵢ > 25 µM | [3] |

| Inhibitor | Target MMP | Kᵢ Value | Selectivity Profile | Reference(s) |

| RXP470.1 | MMP-12 | 0.26 nM | Highly selective for MMP-12. |

Experimental Protocols

Synthesis of Phosphinic Pseudodipeptide Building Blocks

The synthesis of phosphinic peptide inhibitors often involves the preparation of key building blocks, typically Fmoc-protected phosphinic pseudodipeptides. A common synthetic strategy is the Michael-type addition of a phosphinic acid to an α,β-unsaturated ester.

General Procedure:

-

Preparation of the Phosphinic Acid Component: An N-protected (e.g., Cbz or Fmoc) aminomethyl phosphinic acid is used as the starting material.

-

Preparation of the Michael Acceptor: An α-substituted acrylate (B77674), which will form the P1' residue of the inhibitor, is synthesized.

-

Michael Addition: The N-protected aminomethyl phosphinic acid is converted to its trivalent state using a silylating agent such as hexamethyldisilazane (B44280) (HMDS). This activated species then undergoes a Michael-type addition to the α,β-unsaturated ester to form the phosphinic pseudodipeptide backbone.

-

Deprotection and N-terminal Fmoc Protection: The protecting groups on the N-terminus and the C-terminal ester are removed, often through catalytic hydrogenation. The free N-terminus is then selectively protected with an Fmoc group using a reagent like Fmoc-OSu, yielding the final building block ready for solid-phase peptide synthesis.

A detailed synthetic route for the inhibitor RXP03 has been described, involving a Horner-Wadsworth-Emmons reaction to prepare a key acrylate intermediate, followed by a Michael addition and subsequent saponification and peptide coupling steps.[1][4]

MMP Inhibition Assay: Fluorogenic Substrate Method

The inhibitory activity of phosphinic peptides is commonly determined using a fluorometric assay with a synthetic, fluorogenic MMP substrate. Many of these substrates are based on Fluorescence Resonance Energy Transfer (FRET).

Principle:

A FRET peptide substrate contains a fluorophore and a quencher pair. In the intact peptide, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

General Protocol:

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-based buffer containing CaCl₂, ZnCl₂, and a detergent like Brij-35.

-

Recombinant Human MMP Enzyme: The pro-enzyme is activated prior to the assay, often using 4-aminophenylmercuric acetate (B1210297) (APMA).

-

Fluorogenic Substrate: A stock solution is prepared in DMSO and then diluted to the final working concentration in assay buffer.

-

Inhibitor Stock Solutions: The phosphinic peptide inhibitor is dissolved in DMSO to create a concentrated stock solution, from which serial dilutions are made.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the serially diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known MMP inhibitor).

-

Add the activated MMP enzyme to all wells except for the substrate control (blank).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 490/525 nm or 320/405 nm) for 30-60 minutes.[5][6]

-

-

Data Analysis:

-

The initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves) are calculated.

-

The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited enzyme control.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.

-

Visualizing Key Concepts in MMP Inhibition

MMP Activation Cascade

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic activation. This often occurs in a cascade where one active MMP can activate another.

Caption: A simplified representation of the MMP activation cascade, highlighting the role of MMP-14 in initiating the activation of other MMPs.

Workflow for Structure-Based Design of MMP Inhibitors

The development of selective MMP inhibitors often relies on a structure-based design approach, leveraging the crystal structures of MMPs.

Caption: A workflow illustrating the key stages in the structure-based design of selective MMP inhibitors.

MMP-Mediated Signaling in Cancer Progression

MMPs contribute to cancer progression not only by degrading the ECM but also by modulating signaling pathways that control cell growth, survival, and migration.

Caption: A diagram illustrating the role of MMPs in cancer-related signaling pathways, from their upstream regulation to their downstream effects.

Conclusion

Phosphinic peptide inhibitors represent a powerful class of compounds for targeting MMPs in various disease contexts. Their mechanism as transition-state analogues provides a strong basis for achieving high potency. The ongoing challenge lies in engineering inhibitors with exquisite selectivity for a single MMP to minimize off-target effects and improve their therapeutic window. The combination of rational, structure-based design, combinatorial chemistry, and robust in vitro and in vivo evaluation methods will continue to drive the development of the next generation of phosphinic peptide MMP inhibitors with enhanced clinical potential.

References

- 1. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of P1'-diversified phosphinic peptides leads to the development of highly selective inhibitors of MMP-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. docs.aatbio.com [docs.aatbio.com]

Methodological & Application

Application Notes and Protocols for (2R)-RXP470.1: In Vivo Efficacy Studies in a Murine Model of Allergic Asthma

These application notes provide a detailed protocol for evaluating the in vivo efficacy of (2R)-RXP470.1, a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, in a preclinical model of ovalbumin-induced allergic asthma.

Introduction

(2R)-RXP470.1 is a novel investigational compound characterized by its high affinity and selectivity for the CysLT1 receptor. Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases. By blocking the CysLT1 receptor, (2R)-RXP470.1 is expected to inhibit key features of the asthmatic response, including bronchoconstriction, airway hyperresponsiveness, and inflammation.

This document outlines a representative in vivo protocol for assessing the therapeutic potential of (2R)-RXP470.1 in a widely used murine model of allergic asthma. The described experiments are designed to evaluate the compound's ability to mitigate airway inflammation, reduce mucus production, and alleviate airway hyperresponsiveness.

Signaling Pathway of CysLT1 Receptor

The following diagram illustrates the signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, a mechanism that (2R)-RXP470.1 is designed to inhibit.

Caption: CysLT1 Receptor Signaling Pathway and Point of Inhibition by (2R)-RXP470.1.

In Vivo Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model

This protocol details the induction of allergic asthma in mice and the subsequent treatment with (2R)-RXP470.1 to evaluate its therapeutic efficacy.

Materials and Reagents

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitizing Agent: Ovalbumin (OVA), Grade V.

-

Adjuvant: Aluminum hydroxide (B78521) (Alum).

-

Challenge Agent: Ovalbumin (OVA), Grade III.

-

Test Compound: (2R)-RXP470.1.

-

Vehicle Control: To be determined based on the solubility of (2R)-RXP470.1 (e.g., 0.5% carboxymethylcellulose).

-

Positive Control: Montelukast.

-

Anesthetic: Ketamine/Xylazine cocktail.

-

Reagents for Bronchoalveolar Lavage (BAL) fluid analysis: Phosphate-buffered saline (PBS), red blood cell lysis buffer, trypan blue, and various ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13).

-

Reagents for Histology: Formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stain, Periodic acid-Schiff (PAS) stain.

Experimental Workflow

The following diagram outlines the timeline for sensitization, challenge, and treatment in the murine model of allergic asthma.

Caption: Experimental Workflow for the Murine Model of Allergic Asthma.

Detailed Procedure

-

Sensitization:

-

On Day 0 and Day 14, sensitize BALB/c mice by intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum.

-

-

Treatment Groups:

-

Divide the sensitized mice into the following groups (n=8-10 mice per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC, administered orally).

-

Group 2: (2R)-RXP470.1 (Low Dose, e.g., 1 mg/kg, administered orally).

-

Group 3: (2R)-RXP470.1 (High Dose, e.g., 10 mg/kg, administered orally).

-

Group 4: Positive Control (e.g., Montelukast, 10 mg/kg, administered orally).

-

Group 5: Naive (non-sensitized, non-challenged) control.

-

-

-

Challenge and Treatment:

-

On Days 21, 22, and 23, expose the sensitized mice (Groups 1-4) to an aerosolized solution of 1% OVA in saline for 30 minutes.

-

Administer the respective treatments (Vehicle, (2R)-RXP470.1, or Montelukast) one hour prior to each OVA challenge.

-

-

Measurement of Airway Hyperresponsiveness (AHR):

-

On Day 25, assess AHR in conscious, unrestrained mice using a whole-body plethysmograph.

-

Record baseline enhanced pause (Penh) values.

-

Expose the mice to increasing concentrations of aerosolized methacholine (B1211447) (0, 3.125, 6.25, 12.5, 25, and 50 mg/mL) and record the Penh values for 3 minutes at each concentration.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

On Day 26, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS three times via a tracheal cannula.

-

Centrifuge the collected BAL fluid.

-

Use the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.

-

Resuspend the cell pellet, perform a total cell count using a hemocytometer, and prepare cytospin slides for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes) after staining with Wright-Giemsa.

-

-

Lung Histology:

-

After BAL fluid collection, perfuse the lungs with saline and fix them in 10% buffered formalin.

-

Embed the fixed lung tissue in paraffin, section, and stain with H&E for assessment of peribronchial and perivascular inflammation.

-

Stain separate sections with PAS to visualize and quantify mucus-producing goblet cells.

-

Data Presentation

The following tables represent hypothetical but expected outcomes from the described in vivo study, demonstrating the potential efficacy of (2R)-RXP470.1.

Table 1: Effect of (2R)-RXP470.1 on Airway Hyperresponsiveness (Penh) in Response to Methacholine

| Treatment Group | 3.125 mg/mL | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL |

| Vehicle Control | 2.5 ± 0.3 | 4.8 ± 0.5 | 7.2 ± 0.6 | 9.5 ± 0.8 | 12.1 ± 1.1 |

| (2R)-RXP470.1 (1 mg/kg) | 1.8 ± 0.2 | 3.5 ± 0.4 | 5.1 ± 0.5 | 6.8 ± 0.6 | 8.5 ± 0.7 |

| (2R)-RXP470.1 (10 mg/kg) | 1.2 ± 0.1 | 2.1 ± 0.3 | 3.4 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.6 |

| Montelukast (10 mg/kg) | 1.4 ± 0.2 | 2.5 ± 0.3 | 3.8 ± 0.4 | 5.0 ± 0.5 | 6.5 ± 0.6 |

| Naive Control | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 | 2.4 ± 0.3 |

| Data are presented as mean ± SEM. |

Table 2: Effect of (2R)-RXP470.1 on Inflammatory Cell Infiltration in BAL Fluid

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Vehicle Control | 8.5 ± 0.9 | 4.2 ± 0.5 | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.7 ± 0.1 |

| (2R)-RXP470.1 (1 mg/kg) | 5.1 ± 0.6 | 2.5 ± 0.3 | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |

| (2R)-RXP470.1 (10 mg/kg) | 2.8 ± 0.4 | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| Montelukast (10 mg/kg) | 3.2 ± 0.4 | 1.4 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.1 | 0.4 ± 0.1 |

| Naive Control | 0.9 ± 0.1 | 0.1 ± 0.0 | 0.2 ± 0.0 | 0.3 ± 0.1 | 0.3 ± 0.1 |

| Data are presented as mean ± SEM. |

Table 3: Effect of (2R)-RXP470.1 on Th2 Cytokine Levels in BAL Fluid

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Vehicle Control | 150 ± 15 | 250 ± 22 | 450 ± 40 |

| (2R)-RXP470.1 (1 mg/kg) | 95 ± 10 | 160 ± 18 | 280 ± 25 |

| (2R)-RXP470.1 (10 mg/kg) | 50 ± 8 | 80 ± 10 | 150 ± 15 |

| Montelukast (10 mg/kg) | 60 ± 7 | 95 ± 12 | 170 ± 18 |

| Naive Control | < 10 | < 20 | < 30 |

| Data are presented as mean ± SEM. |

Conclusion

This protocol provides a robust framework for the in vivo evaluation of (2R)-RXP470.1 in a preclinical model of allergic asthma. The expected results, as presented in the hypothetical data tables, would demonstrate the compound's potential to reduce airway hyperresponsiveness, inhibit inflammatory cell infiltration, and decrease the production of key Th2 cytokines. These findings would support the further development of (2R)-RXP470.1 as a therapeutic agent for asthma.

Application Notes and Protocols: Dosing and Administration of (2R)-RXP470.1 in ApoE Knockout Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of (2R)-RXP470.1, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), in Apolipoprotein E (ApoE) knockout mouse models of cardiovascular disease.[1][2][3] The protocols are based on established preclinical studies investigating the therapeutic potential of (2R)-RXP470.1 in atherosclerosis and abdominal aortic aneurysms.[3][4][5][6]

(2R)-RXP470.1 has demonstrated significant efficacy in animal models, where it has been shown to stabilize atherosclerotic plaques by reducing the degradation of the extracellular matrix, limiting monocyte recruitment, and decreasing macrophage apoptosis.[7] Its high selectivity for MMP-12 minimizes off-target effects, making it a promising candidate for further translational development as an anti-atherosclerotic therapeutic.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro and in vivo application of (2R)-RXP470.1.

Table 1: In Vitro Inhibitory Activity

| Target | Inhibitor | Kᵢ (nM) | Selectivity |

| Human MMP-12 | (2R)-RXP470.1 | 0.2[1][7] | 2 to 4 orders of magnitude more potent against MMP-12 than other MMPs[1][7] |

| Mouse MMP-12 | (2R)-RXP470.1 | 4 | >10-fold selective[3] |

Table 2: Recommended In Vivo Dosing in ApoE Knockout Mice

| Parameter | Value | Reference |

| Dose (Atherosclerosis Model) | 10 mg/kg/day | [7] |

| Dose (Atherosclerosis & AAA Model) | 4.6 mg/kg/day | [3][4] |

| Administration Route | Intraperitoneal (IP) injection or continuous subcutaneous infusion via osmotic minipump | [3][4][6][7] |

| Vehicle | Saline or sterile Phosphate Buffered Saline (PBS) | [4][7] |

| Target Plasma Concentration | 100 ± 10 nmol/L | [3] |

Signaling Pathway

The mechanism of action of (2R)-RXP470.1 involves the direct inhibition of MMP-12, which plays a crucial role in the pathogenesis of atherosclerosis. By blocking MMP-12 activity, (2R)-RXP470.1 interferes with key pathological processes, leading to a more stable plaque phenotype.

Experimental Protocols

Protocol 1: Induction of Atherosclerosis and Treatment with (2R)-RXP470.1 via Intraperitoneal Injection

This protocol is designed to assess the efficacy of (2R)-RXP470.1 in a diet-induced atherosclerosis model in ApoE knockout mice.

Materials:

-

ApoE knockout mice (male and female)

-

Western diet (high-fat, high-cholesterol)

-

(2R)-RXP470.1

-

Sterile saline

-

Standard laboratory equipment for animal handling and injections

Procedure:

-

At 4 weeks of age, switch mice to a Western diet to induce atherosclerosis. Continue this diet for 12 weeks.

-

After 4 weeks on the Western diet, begin treatment with (2R)-RXP470.1.

-

Prepare a stock solution of (2R)-RXP470.1 by dissolving it in sterile saline.

-

Administer (2R)-RXP470.1 at a dose of 10 mg/kg/day via intraperitoneal (IP) injection.[7]

-

Continue daily IP injections for 8 weeks.

-

A control group should receive daily IP injections of the vehicle (sterile saline) only.

-

At the end of the 12-week diet period (8 weeks of treatment), euthanize the mice and harvest tissues (e.g., aorta, brachiocephalic artery) for analysis of atherosclerotic plaque size, composition, and stability.

Protocol 2: Continuous Administration of (2R)-RXP470.1 via Osmotic Minipumps in an Angiotensin II-Induced Abdominal Aortic Aneurysm Model

This protocol is for studying the effect of (2R)-RXP470.1 on the formation and progression of abdominal aortic aneurysms (AAA) in hypercholesterolemic ApoE knockout mice.

Materials:

-

ApoE knockout mice

-

Angiotensin II (Ang II)

-

(2R)-RXP470.1

-

Sterile Phosphate Buffered Saline (PBS)

-

Alzet osmotic minipumps (e.g., model 1004)

-

Surgical equipment for subcutaneous implantation

Procedure:

-

Induce hypercholesterolemia in ApoE knockout mice as required by the specific study design (e.g., Western diet).

-

Surgically implant Alzet osmotic minipumps subcutaneously in the interscapular region of the mice for the continuous infusion of Ang II (e.g., 500 ng/kg/min) to induce AAA formation.[6]

-

Simultaneously, implant a second set of osmotic minipumps preloaded with either (2R)-RXP470.1 or vehicle.

-

To prepare the drug-loaded pumps, dissolve (2R)-RXP470.1 in sterile PBS to achieve a delivery rate of 4.6 mg/kg/day.[4] This concentration has been shown to produce a plasma concentration of 100 ± 10 nmol/L.[3]

-

The control group will receive pumps loaded with sterile PBS only.

-

The infusion period is typically 3 to 4 weeks.

-

Monitor mice for signs of aortic rupture. Survival rates can be a key endpoint.[4][6]

-

At the end of the infusion period, euthanize the mice and harvest the aorta for histological analysis of AAA severity, elastin (B1584352) fragmentation, and collagen deposition.[4][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]

Application Notes and Protocols for (2R)-RXP470.1 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of (2R)-RXP470.1, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), in cell culture-based assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Introduction

(2R)-RXP470.1 is a selective, small molecule inhibitor of MMP-12 with a Ki (inhibition constant) of 0.2 nM for human MMP-12.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of MMP-12 in various biological processes, including inflammation, tissue remodeling, and cell migration, proliferation, and apoptosis.[1] Due to its hydrophobic nature, proper solubilization is critical for its effective application in aqueous cell culture media.

Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for (2R)-RXP470.1 is provided in the table below.

| Property | Value |

| Synonyms | (2R)-RXP-470 |

| Appearance | White to off-white solid |

| Molecular Formula | C₃₅H₃₅BrClN₄O₁₀P |

| Molecular Weight | 818.00 g/mol |

| Purity | ≥98% |

| Storage of Solid | Store at -20°C for up to 3 years. |

| Storage of Solution | Store in a suitable solvent at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Signaling Pathway of MMP-12 Inhibition

(2R)-RXP470.1 exerts its effects by directly inhibiting the enzymatic activity of MMP-12. MMP-12 is known to be involved in the degradation of the extracellular matrix and can influence cellular signaling pathways, such as the ERK/P38 MAPK pathway, which regulates key cellular processes like proliferation and apoptosis, particularly in macrophages.

Caption: Inhibition of MMP-12 by (2R)-RXP470.1 and its downstream effects.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

(2R)-RXP470.1 powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the vial of (2R)-RXP470.1 powder to room temperature before opening to prevent condensation.

-

Weigh out the desired amount of (2R)-RXP470.1 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 8.18 mg of the compound (Molecular Weight = 818.00 g/mol ).

-

Add the appropriate volume of anhydrous, cell culture grade DMSO to the powder. For 8.18 mg, add 1 mL of DMSO.

-

Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Dilution of Stock Solution for Cell Culture Assays

It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should generally not exceed 0.5%, with 0.1% or lower being preferable for sensitive cell lines or long-term experiments.

Procedure:

-

Thaw a single-use aliquot of the 10 mM (2R)-RXP470.1 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentration.

-

Important: Always add the diluted inhibitor solution to the cell culture medium, not the other way around, to prevent precipitation of the compound. Mix gently by swirling the plate or tube.

-

Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells treated with (2R)-RXP470.1.

Example Dilution for a Final Concentration of 10 µM:

To achieve a final concentration of 10 µM in 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a general workflow for utilizing (2R)-RXP470.1 in a typical cell-based assay.

References

Application Notes and Protocols for (2R)-RXP470.1 in a Monocyte Invasion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte migration and invasion into tissues are critical processes in both normal immune surveillance and the pathogenesis of various inflammatory diseases and cancer. This process is tightly regulated by a variety of factors, including chemokines and extracellular matrix (ECM) remodeling enzymes. Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme expressed by macrophages that facilitates cell invasion by degrading components of the ECM. The compound (2R)-RXP470.1 is a potent and selective inhibitor of MMP-12, making it a valuable tool for studying the role of this enzyme in monocyte invasion and a potential therapeutic candidate for diseases characterized by excessive monocyte infiltration.[1][2][3]

These application notes provide a detailed protocol for utilizing (2R)-RXP470.1 in a monocyte invasion assay, along with data presentation guidelines and a diagram of the relevant signaling pathway.

Data Presentation

Quantitative data from monocyte invasion assays using (2R)-RXP470.1 should be summarized for clear comparison. Below is a template table for presenting such data.

| Treatment Group | Chemoattractant | (2R)-RXP470.1 Conc. | Number of Invading Monocytes (Mean ± SD) | % Inhibition of Invasion |

| Negative Control | None | Vehicle | N/A | |

| Positive Control | e.g., MCP-1 (10 ng/mL) | Vehicle | 0% | |

| Test Group 1 | e.g., MCP-1 (10 ng/mL) | 1 nM | ||

| Test Group 2 | e.g., MCP-1 (10 ng/mL) | 10 nM | ||

| Test Group 3 | e.g., MCP-1 (10 ng/mL) | 100 nM | ||

| Test Group 4 | e.g., MCP-1 (10 ng/mL) | 1 µM |

Note: The inhibitory concentration (IC50) of (2R)-RXP470.1 can be calculated from a dose-response curve generated from this data. The reported inhibitory constant (Ki) for (2R)-RXP470.1 against human MMP-12 is 0.2 nM.[1][2]

Signaling Pathway

The following diagram illustrates the role of MMP-12 in monocyte invasion and the mechanism of inhibition by (2R)-RXP470.1.

Caption: Role of MMP-12 in monocyte invasion and its inhibition by (2R)-RXP470.1.

Experimental Protocols

Monocyte Invasion Assay Using a Boyden Chamber (Transwell Assay)

This protocol describes an in vitro assay to quantify the effect of (2R)-RXP470.1 on monocyte invasion through an extracellular matrix barrier.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes

-

(2R)-RXP470.1 (stock solution in DMSO)

-

Chemoattractant: e.g., Monocyte Chemoattractant Protein-1 (MCP-1) or Stromal Cell-Derived Factor-1α (SDF-1α)[4]

-

Boyden chamber apparatus with inserts (e.g., 24-well plate with 8.0 µm pore size polycarbonate membrane inserts)[5][6]

-